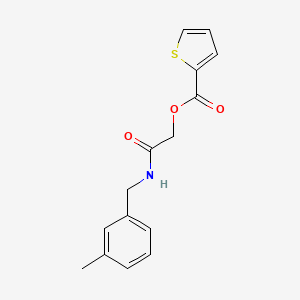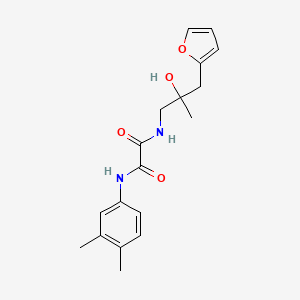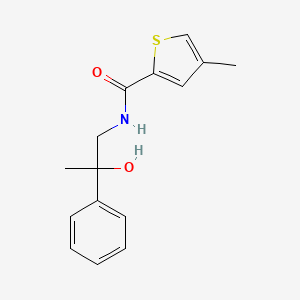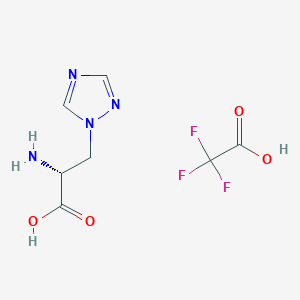
MEthyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate is a chemical compound that belongs to the class of isoindoline derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Fluorogenic Reagent for Amine Detection
A fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for the analysis of primary amines and aminated carbohydrates through HPLC, CE, and MALDI/MS. It successfully labels peptides at very low levels, displaying good stability and allowing for further manipulation and structural analysis due to its hydrophobic nature. This property enables reversed-phase HPLC analysis and aids in the structural verification of chiral peptide derivatives through characteristic elution intervals between diastereomeric peaks. The labeled peptides and neutral oligosaccharides are detectable through MALDI/MS in positive mode, highlighting its utility in peptide and carbohydrate analysis (P. Chen & M. Novotny, 1997).
Fluorogenic Labeling for Biological Thiols
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been investigated as a fluorogenic labeling agent for HPLC of biologically important thiols like glutathione and cysteine. This compound reacts selectively and rapidly with thiols to produce fluorescent adducts, which can be separated by reversed-phase HPLC and detected fluorimetrically. Its applications include the determination of L-cysteine and mesna in pharmaceutical formulations, demonstrating its potential in the analysis of biologically relevant thiols (R. Gatti et al., 1990).
Electrochemical Fluorination for Synthetic Applications
Electrochemical fluorination of methyl(phenylthio)acetate has been achieved using tetrabutylammonium fluoride (TBAF), showcasing a method for the mono-fluorination of this compound. This process highlights the role of triflic acid to TBAF concentration ratio in fluorination efficiency and represents a novel application in the synthesis of fluorinated compounds, including radiofluorination for PET imaging applications. The methodology offers a new avenue for the synthesis of fluorinated molecules, with potential applications in pharmaceuticals and diagnostics (Mehrdad Balandeh et al., 2017).
Inhibition of Methanogenesis
Methyl fluoride (fluoromethane [CH₃F]) has been utilized as a selective inhibitor of CH₄ oxidation by aerobic methanotrophic bacteria in environmental studies. Its effects on anaerobic microorganisms, particularly inhibiting growth and CH₄ production in pure and mixed cultures of aceticlastic methanogens, underscore its utility in studying methane emission and microbial ecology. This research offers insights into the microbial processes affecting methane production and could inform strategies for methane management in natural and engineered environments (P. Janssen & P. Frenzel, 1997).
Propiedades
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-23-17(22)14(10-6-8-11(18)9-7-10)19-15(20)12-4-2-3-5-13(12)16(19)21/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTFAEHERIQIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MEthyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)
![7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2765320.png)
![3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2765321.png)

![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)

![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)


![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)